3-(4-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
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Description
3-(4-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C18H11ClFN3OS3 and its molecular weight is 435.93. The purity is usually 95%.
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Scientific Research Applications
Antinociceptive and Anti-inflammatory Properties
Compounds with a thiazolopyrimidine backbone, similar to the chemical structure , have been investigated for their antinociceptive and anti-inflammatory properties. A study by Selvam et al. (2012) synthesized derivatives of thiazolopyrimidine and evaluated them for antinociceptive activity using the tail-flick technique and anti-inflammatory activity using the carrageenan-induced paw edema test. The para-substituted derivatives demonstrated significant activities, indicating the therapeutic potential of such compounds in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antitumor and Antibacterial Activities
The structural motif of thiazolopyrimidine has also been explored for its antitumor and antibacterial activities. Hafez and El-Gazzar (2017) synthesized derivatives of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones and evaluated their activities against human tumor cell lines, including MCF-7, HeLa, and HCT-116. Two of the compounds showed promising activities, comparable to doxorubicin, a known anticancer agent. This suggests the potential of thiazolopyrimidine derivatives in developing new anticancer therapies (Hafez & El-Gazzar, 2017).
Synthesis of Biologically Active Compounds
The versatility of the thiazolopyrimidine core in synthesizing biologically active compounds is further highlighted by the work of Gangjee et al. (1996), who synthesized 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase (TS) and evaluated them as potential antitumor and antibacterial agents. The study's findings underscore the chemical backbone's capacity to serve as a base for developing inhibitors against crucial biological targets (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-2-sulfanylidene-7aH-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3OS3/c19-11-4-6-13(7-5-11)23-15-14(27-18(23)25)16(24)22-17(21-15)26-9-10-2-1-3-12(20)8-10/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCOTPXJWAADMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NC(=O)C3C(=N2)N(C(=S)S3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
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